molecular formula C10H12S2 B8779048 2-(p-Tolyl)-1,3-dithiolane CAS No. 23229-29-0

2-(p-Tolyl)-1,3-dithiolane

Cat. No.: B8779048
CAS No.: 23229-29-0
M. Wt: 196.3 g/mol
InChI Key: VKEBWCZVWZDPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyl)-1,3-dithiolane is a specialized organic compound belonging to the 1,3-dithiolane family, characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions and a 4-methylphenyl (p-tolyl) substituent at the 2-position. In synthetic organic chemistry, 1,3-dithiolanes serve as crucial protective groups (thioacetals) for carbonyl functionalities (aldehydes and ketones) . They are typically formed through an acid-catalyzed reaction between a carbonyl compound and 1,2-ethanedithiol . The primary research value of this compound lies in its application as a precursor or intermediate in synthetic methodologies, potentially including novel olefination routes for generating tetrasubstituted alkenes—valuable building blocks in materials science . The mechanism of action for carbonyl protection involves the formation of a cyclic thioacetal, which is stable under a wide range of conditions, including basic media and the presence of various nucleophiles . This stability allows researchers to perform multi-step syntheses and manipulate other functional groups on the molecule without affecting the protected carbonyl. Subsequent deprotection to regenerate the original carbonyl group can be achieved using various reagents, such as oxidative methods with iodine and hydrogen peroxide . This compound is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23229-29-0

Molecular Formula

C10H12S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-dithiolane

InChI

InChI=1S/C10H12S2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3

InChI Key

VKEBWCZVWZDPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2SCCS2

Origin of Product

United States

Synthetic Methodologies for 2 P Tolyl 1,3 Dithiolane and Its Structural Analogues

Direct Condensation Approaches for 2-Aryl-1,3-dithiolane Formation

The most common and direct method for synthesizing 2-aryl-1,3-dithiolanes is the condensation reaction between an aryl aldehyde and 1,2-ethanedithiol (B43112). ontosight.aiorganic-chemistry.org This reaction is typically facilitated by a catalyst to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the thiol groups.

Acid-Catalyzed Thioacetalization Reactions

Brønsted acids are frequently employed to catalyze the formation of 2-(p-tolyl)-1,3-dithiolane. The acid protonates the carbonyl oxygen of p-tolualdehyde, enhancing its electrophilicity. This is followed by the nucleophilic attack of the sulfur atoms from 1,2-ethanedithiol, leading to the formation of a hemithioacetal intermediate, which then cyclizes to form the stable 1,3-dithiolane (B1216140) ring after the elimination of a water molecule. organic-chemistry.orggla.ac.uk

Commonly used Brønsted acids include hydrochloric acid and p-toluenesulfonic acid. gla.ac.uk The reaction is typically carried out in an organic solvent, and the removal of water, often by azeotropic distillation, drives the equilibrium towards the product. Studies have shown that the choice of acid and reaction conditions can influence the yield and purity of the resulting dithiolane.

Lewis Acid-Mediated Cyclization Protocols

Lewis acids are also highly effective catalysts for the synthesis of 2-aryl-1,3-dithiolanes. nih.gov They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. A wide range of Lewis acids can be used, including zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). nih.govacs.orgresearchgate.net

The reaction of p-tolualdehyde with 1,2-ethanedithiol in the presence of a catalytic amount of a Lewis acid provides this compound in good yields. acs.org The choice of Lewis acid can be critical, as some may be more effective for specific substrates or offer better chemoselectivity when other functional groups are present in the molecule. For instance, BF₃·OEt₂ is a commonly used and efficient catalyst for this transformation. nih.gov The use of indium(III) bromide (InBr₃) has also been reported for the synthesis of thioacetals from carboxylic acids and dithiols, presenting an alternative route. nii.ac.jp

Table 1: Comparison of Catalysts for Direct Condensation

Catalyst Type Example Catalyst General Conditions Key Advantages
Brønsted Acid p-Toluenesulfonic acid Organic solvent, water removal Readily available, cost-effective
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂) Anhydrous conditions, organic solvent High efficiency, mild reaction conditions
Lewis Acid Zinc chloride (ZnCl₂) Often requires heating Inexpensive, effective for many substrates
Lewis Acid Indium(III) bromide (InBr₃) Room temperature Can be used with carboxylic acid precursors nii.ac.jp

Organometallic Reagent-Based Synthetic Routes

An alternative to the direct condensation of aldehydes involves the use of organometallic reagents, which allows for the formation of the C-S bonds through a different mechanistic pathway.

Grignard Reagent Addition Strategies

Lithiation and Subsequent Electrophilic Quenching

A powerful method for the synthesis of 2-substituted-1,3-dithiolanes involves the deprotonation of the C2 proton of 1,3-dithiolane using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a 2-lithio-1,3-dithiolane intermediate. nih.gov This nucleophilic species can then react with an electrophile, such as a p-tolyl halide (e.g., p-tolyl bromide), to yield this compound. This "umpolung" or reversal of polarity at the C2 position is a cornerstone of modern organic synthesis. nih.gov

However, it's important to note that with 1,3-dithiolanes, ring fragmentation can occur upon deprotonation, especially at higher temperatures, leading to the formation of a dithiocarboxylate anion and ethylene (B1197577). nih.gov Careful control of reaction conditions, such as low temperatures, is crucial for the success of this method. In contrast, the six-membered ring analogues, 1,3-dithianes, are more stable to these conditions and are frequently used as masked acyl anion equivalents. nih.govnih.gov The stereoselective addition of 2-lithio-1,3-dithianes to various electrophiles has been widely applied in natural product synthesis. uwindsor.ca

Table 2: Organometallic Approaches to this compound

Reagent Type Precursors Key Intermediate Electrophile/Reaction Partner
Grignard Reagent p-Tolylmagnesium bromide - 1,3-Dithiolane precursor ontosight.ai
Organolithium 1,3-Dithiolane, n-BuLi 2-Lithio-1,3-dithiolane p-Tolyl halide

Multi-Component and Cascade Reaction Sequences for Dithiolane Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to dithiolane synthesis in general. For instance, a three-component reaction involving an amine, carbon disulfide, and an α-bromoketone has been used to synthesize thiazolidine-2-thione derivatives, which share structural similarities with dithiolanes. researchgate.net

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, can also be employed. For example, the conjugate addition of dithiols to propargylic ketones can generate β-keto 1,3-dithianes in a cascade fashion. organic-chemistry.org Although not a direct synthesis of this compound, this illustrates the potential for designing cascade sequences that could lead to related structures. The Lewis acid-mediated conjugate addition of 2-acyl-1,3-dithianes to α,β-unsaturated ketones, followed by an intramolecular aldol (B89426) reaction, is another example of a cascade process that yields complex dithiane-containing products. researchgate.net

Chemo- and Regioselective Synthesis of Substituted 1,3-Dithiolanes

Chemoselectivity in 1,3-dithiolane synthesis is crucial when a molecule contains multiple reactive sites, most commonly differentiating between aldehyde and ketone carbonyl groups. The inherent higher reactivity of aldehydes allows for their selective protection over ketones under controlled conditions. Various catalytic systems have been developed to exploit this reactivity difference, enabling the synthesis of compounds like this compound in the presence of less reactive carbonyls.

Several lanthanide triflates have proven to be effective catalysts for chemoselective thioacetalization. Praseodymium triflate (Pr(OTf)₃), for instance, is an efficient and recyclable catalyst for the selective protection of aldehydes. thieme-connect.deorganic-chemistry.org In competitive experiments, aldehydes are smoothly converted to their corresponding 1,3-dithiolanes, while ketones remain unaffected. thieme-connect.de Similarly, yttrium triflate (Y(OTf)₃) and cerium(III) triflate (Ce(OTf)₃) also exhibit high chemoselectivity under mild or solvent-free conditions. organic-chemistry.orglookchem.com

Iodine is another mild and effective catalyst for the chemoselective thioacetalization of aldehydes. researchgate.net Its use allows for the protection of aldehydes with high efficiency, leaving ketones intact within the substrate. This method is advantageous due to the low cost and low toxicity of the catalyst.

Furthermore, solid acid catalysts have been employed to achieve high chemoselectivity. Tungstate (B81510) sulfuric acid (TSA), for example, has been used for the exclusive protection of benzaldehyde (B42025) over acetophenone, demonstrating its utility in differentiating between aromatic aldehydes and ketones. researchgate.net

Regioselectivity becomes a key consideration in the synthesis of substituted 1,3-dithiolanes from unsymmetrical precursors, such as in [3+2]-cycloaddition reactions or reactions involving substituted dithiols. For instance, the diiodine-induced cyclization of S-allyl dithiocarbamates proceeds with complete regiospecificity to yield 2-imino-1,3-dithiolane derivatives. researchgate.net Another approach involves the visible light-mediated, metal-free dihydrothionation of terminal alkynes, which provides direct access to 1,3-dithiolanes in a regioselective manner. rsc.orgresearchgate.net

Table 1: Comparison of Catalysts for Chemoselective Thioacetalization

CatalystKey FeaturesSelectivityTypical ConditionsReference
Praseodymium Triflate (Pr(OTf)₃)Efficient and recyclable Lewis acid.High chemoselectivity for aldehydes over ketones.Catalytic amount, often solvent-free or in organic solvents. thieme-connect.deorganic-chemistry.org
Iodine (I₂)Mild, inexpensive, and readily available.Excellent chemoselectivity for aldehydes.Catalytic amount, typically in dichloromethane. researchgate.net
Tungstate Sulfuric Acid (TSA)Solid acid catalyst, recyclable.Chemoselectively protects aromatic aldehydes in the presence of aromatic ketones.Solvent-free, catalytic amount. researchgate.net
Yttrium Triflate (Y(OTf)₃)Water-stable Lewis acid.High chemoselectivity for aldehydes.Catalytic amount, mild conditions. organic-chemistry.org

Green Chemistry Approaches in 1,3-Dithiolane Synthesis

In line with the principles of green chemistry, significant research has been directed towards developing environmentally benign methods for the synthesis of 1,3-dithiolanes. These approaches aim to minimize waste, avoid hazardous solvents and reagents, reduce energy consumption, and utilize recyclable catalysts.

A prominent green strategy is the use of solvent-free reaction conditions. The thioacetalization of various aldehydes and ketones has been successfully achieved by reacting them with 1,2-ethanedithiol in the presence of a catalyst without any solvent. For example, tungstate sulfuric acid (TSA), a reusable solid acid catalyst, efficiently promotes the formation of 1,3-dithiolanes under solvent-free conditions, offering excellent yields and short reaction times. researchgate.nettandfonline.com Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) is another highly efficient and reusable catalyst for this transformation at room temperature in the absence of a solvent. organic-chemistry.org

The development and use of recyclable catalysts is another cornerstone of green dithiolane synthesis. Lanthanide triflates, such as praseodymium triflate, have been highlighted not only for their selectivity but also for their recyclability, maintaining catalytic activity over several cycles. thieme-connect.de The use of solid-supported catalysts simplifies the work-up procedure, as the catalyst can be easily recovered by simple filtration. organic-chemistry.orgresearchgate.nettandfonline.com

Water, as a benign solvent, has also been explored for thioacetalization reactions. The use of a Lewis acid-surfactant-combined catalyst like copper bis(dodecyl sulfate) allows the reaction to proceed efficiently in water at room temperature, offering high yields and easy work-up. organic-chemistry.org

Novel energy sources are also being harnessed to drive these reactions more sustainably. A notable innovation is the use of visible light photoredox catalysis. The dihydrothionation of terminal aromatic alkynes using Eosin Y as a metal-free photoredox catalyst proceeds at room temperature to afford 1,3-dithiolanes. rsc.orgresearchgate.net This method utilizes clean energy and operates under neutral and mild conditions without the need for a base or other additives. rsc.orgresearchgate.net

Table 2: Overview of Green Synthetic Methods for 1,3-Dithiolanes

Green ApproachCatalyst/ReagentReaction ConditionsAdvantagesReference
Solvent-Free SynthesisTungstate Sulfuric Acid (TSA)Neat, room temperature or gentle heating.Avoids volatile organic solvents, simple work-up, high yields. researchgate.nettandfonline.com
Solvent-Free SynthesisHClO₄-SiO₂Neat, room temperature.Reusable catalyst, mild conditions, excellent yields. organic-chemistry.org
Recyclable CatalysisPraseodymium Triflate (Pr(OTf)₃)Solvent-free or in organic solvents.Catalyst can be recovered and reused without significant loss of activity. thieme-connect.de
Visible Light Photoredox CatalysisEosin YRoom temperature, visible light irradiation.Metal-free, uses clean energy, neutral and mild conditions. rsc.orgresearchgate.net
Aqueous MediaCopper bis(dodecyl sulfate)Water, room temperature.Avoids organic solvents, high chemoselectivity. organic-chemistry.org

Compound Index

Reactivity and Transformation Pathways of the 2 P Tolyl 1,3 Dithiolane System

Dithiolane Ring Cleavage and De-protection Methodologies

Oxidative methods are frequently employed for the cleavage of dithiolanes, leading to the regeneration of the corresponding carbonyl compound. These reactions typically involve an initial oxidation of one or both sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds.

Hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) (PhIO) and (diacetoxyiodo)benzene (B116549) (PIDA), are effective for the oxidative cleavage of 1,3-dithiolanes under mild conditions. The mechanism is believed to proceed through the initial activation of a sulfur atom by the hypervalent iodine species. This is followed by the nucleophilic attack of water or another oxygen source, leading to the formation of a hemithioacetal-like intermediate. Subsequent fragmentation of this intermediate regenerates the carbonyl group and produces sulfur-containing byproducts. An important characteristic of some hypervalent iodine-mediated reactions is that the oxygen atom incorporated into the final carbonyl product can originate from the reagent itself, allowing for reactions under anhydrous conditions.

Table 1: Hypervalent Iodine Reagent-Mediated Deprotection of 2-Aryl-1,3-dithiolanes

ReagentSolventTemperature (°C)Time (h)Yield (%)
PhI(OAc)₂ (PIDA)90% aq. AcetoneRoom Temp.0.5>90
Iodosobenzene (PhIO)DichloromethaneRoom Temp.1-285-95
Phenyliodine(III) bis(trifluoroacetate) (PIFA)aq. AcetonitrileRoom Temp.<1>90

The cleavage of the dithiolane ring can also be initiated through photo-induced electron transfer (PET). In this process, a photosensitizer, upon excitation by light, abstracts an electron from one of the sulfur atoms of the dithiolane ring. This generates a radical cation intermediate. The formation of this radical cation weakens the C-S bond, making it susceptible to cleavage. In the presence of an oxygen source, typically molecular oxygen, the radical cation can be trapped, leading to a cascade of reactions that ultimately result in the formation of the parent carbonyl compound, in this case, p-tolualdehyde, and sulfur-containing byproducts. The efficiency of this process is dependent on the redox potentials of the sensitizer (B1316253) and the dithiolane. nih.gov

The general mechanism involves:

Excitation of a photosensitizer (Sens) to its excited state (Sens*).

Single electron transfer (SET) from the dithiolane sulfur to the excited sensitizer, forming a dithiolane radical cation and the sensitizer radical anion.

Reaction of the radical cation with an oxygen source (e.g., O₂) or a nucleophile to initiate ring cleavage.

Fragmentation and hydrolysis to yield the final carbonyl product.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent capable of cleaving 1,3-dithiolanes. The mechanism of DDQ-mediated cleavage can proceed through different pathways depending on the substrate and reaction conditions. nih.govrsc.org For 2-aryl-1,3-dithiolanes, a single-electron transfer (SET) mechanism is often proposed. nih.gov In this pathway, DDQ acts as an electron acceptor, generating a radical cation from the dithiolane. This intermediate can then undergo C-H bond cleavage at the C2 position, followed by the addition of water and subsequent fragmentation to yield the carbonyl compound.

Alternatively, a hydride abstraction mechanism may be operative, where DDQ abstracts a hydride from the C2 position of the dithiolane, forming a stabilized carbocation. This cation is then trapped by water, leading to the formation of a hemiacetal that subsequently collapses to the final product. In some instances, particularly with 2-aryl-1,3-dithiolanes, the reaction with DDQ in the presence of water can lead to the formation of a thioester as a significant product. organic-chemistry.org

Table 2: DDQ-Mediated Cleavage of 2-Aryl-1,3-dithiolanes

SubstrateSolventTemperature (°C)Time (h)ProductYield (%)
2-Phenyl-1,3-dithiolaneAcetonitrile/Water (9:1)504Benzaldehyde (B42025)Moderate
2-(p-Methoxyphenyl)-1,3-dithiolaneAcetonitrile/Water (9:1)502ThioesterHigh
2-(p-Tolyl)-1,3-dithiolaneAcetonitrile/Water (9:1)503-5p-Tolualdehyde/ThioesterVariable

Reductive cleavage, or reductive desulfurization, of the this compound system does not regenerate the parent aldehyde but instead reduces the protected carbonyl group to a methylene (B1212753) group. This transformation effectively converts the p-tolualdehyde derivative into a p-xylene (B151628) derivative. The most common reagent for this transformation is Raney Nickel (Raney Ni), a finely divided nickel-aluminum alloy. The mechanism involves the adsorption of the sulfur atoms onto the nickel surface, followed by the hydrogenolysis of the C-S bonds. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal salt or lithium aluminum hydride, can also effect this transformation.

Table 3: Reductive Desulfurization of 2-Aryl-1,3-dithiolanes

ReagentSolventTemperature (°C)Product
Raney NiEthanolRefluxToluene
NaBH₄ / CoCl₂MethanolRoom Temp.Toluene
LiAlH₄TetrahydrofuranRefluxToluene

Treatment of 2-aryl-1,3-dithiolanes with a strong base can lead to deprotonation at the C2 position. The resulting carbanion, however, is often unstable and can undergo a ring-opening fragmentation. This reaction pathway is particularly facile for 1,3-dithiolanes compared to their 1,3-dithiane (B146892) counterparts. The fragmentation results in the formation of a dithiocarboxylate anion and the expulsion of ethylene (B1197577) gas. nih.gov

This dithiocarboxylate intermediate can then be trapped in situ with an electrophile, such as an alkyl halide, to generate a dithioester. This transformation provides a synthetic route from an aldehyde derivative to a dithioester. A common base used for this purpose is Lithium Hexamethyldisilazide (LiHMDS). nih.gov

The reaction proceeds as follows:

Deprotonation at the C2 position of the this compound by a strong base (e.g., LiHMDS).

Fragmentation of the resulting anion to form the p-tolyl dithiocarboxylate anion and ethylene.

Quenching of the dithiocarboxylate anion with an electrophile (e.g., methyl iodide) to yield the corresponding dithioester.

Table 4: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes

BaseElectrophileSolventTemperature (°C)ProductYield (%)
LiHMDSMethyl IodideCPME100Methyl 4-methylbenzenecarbodithioate73-90
LiHMDSEthyl BromideCPME100Ethyl 4-methylbenzenecarbodithioate~77
NaHMethyl IodideDMF/HMPA130-150Methyl 4-methylbenzenecarbodithioate~52

Oxidative Dethioacetalization Mechanisms

Carbon-Carbon Bond Formation Reactions via Dithiolane Intermediates

The this compound system is a versatile precursor for carbon-carbon bond formation, primarily through the generation of a nucleophilic carbanion at the C2 position. This reactivity, often termed "umpolung" or polarity reversal, transforms the typically electrophilic carbonyl carbon equivalent into a potent nucleophile.

Nucleophilic Acyl Anion Equivalent Applications

The hydrogen atom at the C2 position of this compound is rendered acidic by the two adjacent sulfur atoms, which can stabilize the resulting negative charge. Treatment with a strong base, such as n-butyllithium, leads to deprotonation and the formation of the 2-lithio-2-(p-tolyl)-1,3-dithiolane intermediate. This lithiated species serves as a masked acyl anion, specifically a p-toluoyl anion equivalent.

This nucleophilic intermediate readily reacts with a wide range of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiolane group, typically using reagents like mercury(II) chloride or N-bromosuccinimide, unmasks the carbonyl functionality to yield a ketone. This two-step process allows for the synthesis of various p-tolyl ketones that are not easily accessible through direct acylation methods.

Table 1: Representative Reactions of 2-Lithio-1,3-dithiolane as a Nucleophilic Acyl Anion Equivalent

ElectrophileInitial Product (after C-C bond formation)Final Product (after hydrolysis)Reaction Type
Alkyl Halide (R-X)2-alkyl-2-(p-tolyl)-1,3-dithiolaneAlkyl p-tolyl ketoneAlkylation
Aldehyde (R'CHO)α-hydroxy-2-(p-tolyl)-1,3-dithiolane derivativeα-Hydroxy p-tolyl ketoneAddition to Aldehyde
Ketone (R'₂CO)α-hydroxy-2-(p-tolyl)-1,3-dithiolane derivativeα-Hydroxy p-tolyl ketoneAddition to Ketone
Epoxideβ-hydroxy-2-(p-tolyl)-1,3-dithiolane derivativeβ-Hydroxy p-tolyl ketoneEpoxide Ring Opening
Carbon Dioxide (CO₂)2-carboxy-2-(p-tolyl)-1,3-dithiolanep-Tolylglyoxylic acidCarboxylation

Coupling and Cross-Coupling Reactions Involving Dithiolane Derivatives

Beyond simple alkylation and addition reactions, the this compound system can participate in more advanced transition metal-catalyzed coupling reactions. The C2-anion can act as a transmetalation reagent in palladium-catalyzed cross-coupling processes, enabling the formation of diarylmethyl structures. rsc.orgmdpi.com This methodology takes advantage of the acidic benzylic proton of the dithiolane, allowing it to function as a polarity-reversed coupling partner with aryl halides. rsc.org

Another significant transformation involves a base-mediated fragmentation of the dithiolane ring. nih.gov Treatment of 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) at elevated temperatures can induce ring fragmentation to generate an aryl-dithiocarboxylate anion. This intermediate can then be trapped in situ by various electrophiles, including diaryliodonium salts, to yield dithioesters. nih.gov This process represents a unique coupling pathway that transforms the dithiolane core itself.

Table 2: Coupling Reactions Involving this compound Derivatives

Reaction TypeCoupling PartnerCatalyst/ReagentResulting Product Class
Palladium Cross-CouplingAryl Bromide (Ar-Br)Pd(OAc)₂ / NiXantphos, KOtBu2-Aryl-2-(p-tolyl)-1,3-dithiolane
Base-Mediated Fragmentation-CouplingDiaryliodonium Salt (Ar₂I⁺)LiHMDSAryl p-tolyl dithioester

Addition Reactions to Unsaturated Systems (e.g., Propellanes)

The nucleophilic anion generated from this compound can also add to various unsaturated systems. A notable example is the reaction with highly strained molecules like [1.1.1]propellane. nih.gov The addition of the dithiolane anion to the central bond of propellane proceeds via a strain-release mechanism, furnishing bicyclo[1.1.1]pentane (BCP) derivatives. nih.gov This reaction provides a valuable route to BCPs functionalized with a masked p-toluoyl group, which are of interest as phenyl bioisosteres in medicinal chemistry. nih.gov Computational studies suggest this reaction proceeds through a two-electron pathway involving nucleophilic attack of the dithiane anion on the propellane. nih.gov

Furthermore, the lithiated dithiolane can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.org This 1,4-addition pathway leads to the formation of γ-keto dithiolane derivatives, which can be subsequently hydrolyzed to afford 1,4-dicarbonyl compounds.

Rearrangement and Rearomatization Processes Involving the Dithiolane Ring

While stable under many conditions, the 1,3-dithiolane (B1216140) ring can undergo specific rearrangement reactions, particularly when appropriately substituted. Research has shown that propargylamines bearing a 1,3-dithiolane ring at the C2 position can undergo a base-mediated ring expansion. acs.orgnih.gov This process is initiated by the deprotonation of the propargylic proton, which is followed by an intramolecular attack and subsequent rearrangement, leading to the formation of a larger, eight-membered S,S-heterocycle. nih.gov This transformation represents a significant structural rearrangement of the carbon skeleton involving the dithiolane moiety.

Acid-induced rearrangements have also been observed in related 1,3-dithiane systems, particularly with α-hydroxy substituents. researchgate.net Depending on the nature of the substituents, treatment with acid can lead to ring-opened thioesters or other rearranged products. researchgate.net While specific studies on this compound in this context are limited, similar reactivity under acidic conditions could be anticipated. The term "rearomatization" is not directly applicable to the saturated 1,3-dithiolane ring itself; however, such processes could occur in larger, more complex molecules where the dithiolane is a substituent on an aromatic system that undergoes a reaction sequence leading to a change in its aromatic state.

Derivatization and Functionalization of the p-Tolyl Moiety and Dithiolane Core

Both the p-tolyl group and the dithiolane ring of this compound can be chemically modified to introduce new functional groups, expanding the synthetic utility of the molecule.

Functionalization of the Dithiolane Core: The primary mode of functionalizing the dithiolane ring itself involves the oxidation of the sulfur atoms. The thioether linkages can be selectively oxidized to sulfoxides and subsequently to sulfones using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate. The oxidation can yield diastereomeric sulfoxides, and in the case of 1,3-dithiolane 1,3-dioxides, the resulting C₂-symmetric disulfoxides can be valuable chiral auxiliaries in asymmetric synthesis. rsc.org

Functionalization of the p-Tolyl Moiety: The p-tolyl group can undergo reactions typical of substituted benzene (B151609) rings.

Electrophilic Aromatic Substitution: The dithiolane substituent is generally considered to be weakly deactivating and ortho-, para-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the tolyl ring at the positions ortho to the methyl group (C3' and C5').

Benzylic Functionalization: The methyl group on the tolyl ring is susceptible to free-radical substitution. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation conditions would lead to benzylic bromination, installing a reactive handle for further nucleophilic substitution. Oxidation of the methyl group to a carboxylic acid is also possible using strong oxidizing agents like potassium permanganate, although care must be taken to avoid oxidation of the dithiolane sulfur atoms.

Table 3: Potential Functionalization Reactions of this compound

Molecular MoietyReaction TypeReagent(s)Expected Product
Dithiolane CoreSulfur Oxidationm-CPBA (1 or 2 equiv.)This compound-1-oxide (sulfoxide)
Dithiolane CoreSulfur Oxidationm-CPBA (>2 equiv.)This compound-1,1,3,3-tetraoxide (sulfone)
p-Tolyl MoietyNitrationHNO₃ / H₂SO₄2-(3-Nitro-4-methylphenyl)-1,3-dithiolane
p-Tolyl MoietyBenzylic BrominationNBS, AIBN2-(4-(Bromomethyl)phenyl)-1,3-dithiolane

Advanced Spectroscopic Characterization and Structural Elucidation of 2 P Tolyl 1,3 Dithiolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Assignments and Stereochemical Insights

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For 2-(p-Tolyl)-1,3-dithiolane, the aromatic protons of the p-tolyl group typically appear as two doublets in the range of δ 7.1-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl group exhibit a singlet peak around δ 2.3 ppm. The methine proton at the C2 position of the dithiolane ring, being adjacent to two sulfur atoms and the aromatic ring, is deshielded and typically resonates as a singlet at approximately δ 5.6 ppm. The methylene (B1212753) protons of the dithiolane ring (-S-CH₂-CH₂-S-) usually appear as a multiplet in the region of δ 3.2-3.5 ppm. The specific coupling patterns and chemical shifts can provide insights into the conformation and stereochemistry of the dithiolane ring. nih.govresearchgate.net

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic (p-Tolyl) 7.1-7.4 dd
Methine (C2-H) ~5.6 s
Methylene (Dithiolane) 3.2-3.5 m

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Structural Correlations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.eduias.ac.incompoundchem.comlibretexts.org In this compound, the carbon of the methyl group on the tolyl ring typically appears at a chemical shift of around 21 ppm. The methylene carbons of the dithiolane ring resonate in the range of 38-42 ppm. The methine carbon (C2), being bonded to two sulfur atoms, is significantly deshielded and appears around 55-60 ppm. The aromatic carbons of the p-tolyl group exhibit signals in the characteristic aromatic region (125-140 ppm), with the ipso-carbon (attached to the dithiolane ring) and the para-carbon (attached to the methyl group) showing distinct chemical shifts. oregonstate.eduias.ac.incompoundchem.comlibretexts.org

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic (p-Tolyl) 125-140
Methine (C2) 55-60
Methylene (Dithiolane) 38-42

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the aromatic protons on the tolyl ring and between the geminal and vicinal protons of the methylene groups in the dithiolane ring. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. nih.gov This is crucial for assigning the signals of the methine and methylene groups in both the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~5.6 ppm would correlate with the carbon signal at 55-60 ppm, confirming the C2-H assignment. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is particularly useful for establishing the connectivity between the tolyl group and the dithiolane ring. For example, correlations would be observed between the methine proton (C2-H) and the ipso-carbon of the aromatic ring, as well as the methylene carbons of the dithiolane ring. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

For this compound, the IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons in the region of 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibrations of the dithiolane ring typically occur in the 600-800 cm⁻¹ range and can be weak but are important for identifying the heterocyclic ring. researchgate.netresearchgate.netresearchgate.net Raman spectroscopy can be particularly useful for observing the symmetric vibrations and the S-S bond if any disulfide derivatives are present. researchgate.netresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.govnih.govfrontiersin.orgmdpi.com For this compound (C₁₀H₁₂S₂), the calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such compounds may involve the loss of the tolyl group or cleavage of the dithiolane ring. researchgate.netacs.orgacs.org

Theoretical and Computational Chemistry Studies on 2 P Tolyl 1,3 Dithiolane Systems

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

No published studies were identified that have conducted a Natural Bond Orbital (NBO) analysis on 2-(p-Tolyl)-1,3-dithiolane. This type of analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the underlying electronic structure of a molecule. It provides quantitative data on donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. Without specific research on this compound, details regarding the specific intramolecular forces (such as interactions between the dithiolane ring and the p-tolyl group) and intermolecular bonding capabilities cannot be reported.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Similarly, the scientific literature lacks studies that present a direct comparison between computationally predicted spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies) and experimentally obtained data for this compound. Such comparative studies are essential for validating the accuracy of computational models and for the precise assignment of experimental spectra. While experimental characterization data for this compound may exist as part of synthetic reports, the in-depth theoretical prediction and comparative analysis requested have not been the subject of a dedicated study. Therefore, a data table or a detailed discussion comparing theoretical versus experimental values cannot be constructed.

Further research employing quantum chemical calculations is necessary to elucidate the electronic structure and spectroscopic properties of this compound, which would enable a thorough analysis as per the requested sections.

Advanced Applications in Synthetic Organic Chemistry and Methodology Development

Strategic Use as Protecting Groups in Complex Molecule Synthesis

The 1,3-dithiolane (B1216140) group, including the 2-(p-tolyl) derivative, serves as a robust protecting group for carbonyl functionalities, specifically aldehydes and ketones. uchicago.eduorganic-chemistry.orgasianpubs.org This protection strategy is crucial in multistep syntheses of complex natural products where the reactivity of a carbonyl group needs to be temporarily masked to allow for selective transformations elsewhere in the molecule. asianpubs.org The formation of 2-(p-tolyl)-1,3-dithiolane from p-tolualdehyde and ethane-1,2-dithiol is typically achieved under acidic conditions. organic-chemistry.org

The stability of the dithiolane ring to a wide range of reagents, including nucleophiles, bases, and many oxidizing and reducing agents, makes it a highly versatile protecting group. asianpubs.org Deprotection to regenerate the carbonyl group can be accomplished under various conditions, often involving oxidative or hydrolytic methods. nih.gov The choice of deprotection reagent can be tailored to the specific needs of the synthetic route, ensuring the integrity of other sensitive functional groups within the molecule.

Table 1: Conditions for Protection and Deprotection of Carbonyls as 2-Aryl-1,3-dithiolanes
TransformationReagents and ConditionsSubstrate ScopeKey Advantages
Protection (Thioacetalization)1,2-Ethanedithiol (B43112), Acid Catalyst (e.g., p-TsOH, Lewis Acids)Aldehydes and KetonesHigh efficiency, mild conditions, chemoselective for aldehydes over ketones with certain catalysts.
Deprotection (Dethioacetalization)Oxidative methods (e.g., Hg(II) salts, IBX, NBS), Hydrolytic methods (acid-catalyzed)2-Aryl-1,3-dithiolanesVariety of methods allows for compatibility with diverse functional groups.

Development of Novel Synthetic Reagents and Catalysts Based on the Dithiolane Scaffold

The 1,3-dithiolane scaffold has been explored as a platform for the development of novel synthetic reagents and catalysts. While direct catalytic applications of this compound are not extensively documented, the broader class of 2-substituted-1,3-dithiolane derivatives has shown promise. For instance, 2-substituted-1,3,2-dithioborolans have been investigated as chiral Lewis acid catalysts in asymmetric Diels-Alder reactions. wikipedia.org These catalysts, generated in situ, can induce enantioselectivity in the cycloaddition of dienophiles like crotonaldehyde (B89634) with cyclopentadiene, albeit with moderate success in achieving high enantiomeric excesses. wikipedia.org

The potential for developing catalysts based on the this compound structure lies in the introduction of a catalytically active metal or functional group, and the inherent stereochemical properties that can be introduced to the dithiolane ring. The synthesis of metal complexes, for example with palladium, bearing 2-aryl-1,3-dithiolane-derived ligands could lead to new catalysts for cross-coupling and other transformations. rsc.orgnih.gov The steric and electronic properties of the p-tolyl group can influence the coordination environment around the metal center, potentially impacting catalytic activity and selectivity. researchgate.net

Strategies for Chiral Resolution and Enantioselective Synthesis of Dithiolane Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For dithiolane derivatives, including this compound, where a stereocenter can be present at the C2 position or elsewhere on the ring, several strategies for obtaining single enantiomers have been developed.

Chiral Resolution: A common approach for separating enantiomers is chiral resolution. This can be achieved through the formation of diastereomeric derivatives by reacting the racemic dithiolane with a chiral resolving agent. nih.gov These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the individual enantiomers. wikipedia.orgnih.gov

Enantioselective Synthesis: A more direct approach is the enantioselective synthesis of one enantiomer. This often involves the use of a chiral auxiliary attached to one of the reactants, which directs the stereochemical outcome of the dithiolane-forming reaction. wikipedia.orgnih.gov For instance, the reaction of an aldehyde with a chiral dithiol can lead to the formation of a dithiolane with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product. sigmaaldrich.com Another strategy involves the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, which has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities. sigmaaldrich.com

Table 2: Strategies for Stereoselective Synthesis of Dithiolane Derivatives
StrategyMethodologyKey Features
Chiral ResolutionFormation of diastereomeric salts or derivatives followed by separation (e.g., crystallization, chromatography).Applicable to a wide range of racemic dithiolanes. Efficiency depends on the choice of resolving agent and separation technique.
Chiral Auxiliary-Mediated SynthesisTemporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction.Can provide high levels of stereocontrol. The auxiliary must be easily attached and removed. wikipedia.org
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.Potentially more efficient as only a substoichiometric amount of the chiral source is needed.

Role in Anion-Relay Chemistry and Remote Functionalization

Anion-relay chemistry (ARC) is a powerful strategy for the construction of complex molecules by controlling the sequential formation of anionic centers. organic-chemistry.orgnih.govbeilstein-journals.org The 2-lithio derivatives of 1,3-dithianes are well-established nucleophiles in this field, and this reactivity can be extended to 2-aryl-1,3-dithiolanes. chemrxiv.org In a typical Type I ARC sequence, the anion of a silylated dithiolane adds to an electrophile, such as an epoxide, generating an intermediate oxyanion. beilstein-journals.org A subsequent Brook rearrangement transfers the negative charge to a different position, creating a new nucleophilic center that can react with a second electrophile. beilstein-journals.orgchemrxiv.org This one-pot, multicomponent approach allows for the rapid assembly of complex structures with high stereocontrol. beilstein-journals.org

The dithiolane moiety can also act as a directing group in remote C-H functionalization reactions. nih.gov In this strategy, the dithiolane group coordinates to a transition metal catalyst and positions it to activate a specific C-H bond that is distant from the directing group. This allows for the selective introduction of functional groups at positions that would be difficult to access through traditional synthetic methods.

Design and Synthesis of Bicyclo[1.1.1]pentane (BCP) Analogs utilizing Dithiolanes

Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as important bioisosteres for para-substituted benzene (B151609) rings in medicinal chemistry, offering improved physicochemical properties. lboro.ac.ukosi.lv A novel and efficient method for the synthesis of BCP derivatives involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. lboro.ac.uk This reaction, which can be logically extended to this compound, provides access to BCP-containing dithianes/dithiolanes. These intermediates can then be deprotected to yield the corresponding BCP ketones, which are valuable building blocks for drug discovery. lboro.ac.uk

The reaction proceeds via the deprotonation of the 2-aryl-1,3-dithiane to form a nucleophilic anion, which then attacks the central bond of [1.1.1]propellane. lboro.ac.uk Computational studies suggest that this process follows a two-electron pathway. lboro.ac.uk This methodology has been shown to have a broad substrate scope, tolerating various substituents on the aryl ring of the dithiane. lboro.ac.uk

Table 3: Synthesis of BCP Analogs from 2-Aryl-1,3-dithianes and [1.1.1]Propellane lboro.ac.uk
2-Aryl-1,3-dithiane SubstrateProductYield (%)
2-Phenyl-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane95
2-(4-Methoxyphenyl)-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane98
2-(4-Chlorophenyl)-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-chlorophenyl)-1,3-dithiane91
2-(Thiophen-2-yl)-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane95

Contribution to Materials Science Research

Incorporation into Sulfur-Containing Polymeric Architectures

Sulfur-containing polymers are a significant class of materials known for their unique properties, including high refractive indices, thermal stability, and potential for degradability and recyclability. rsc.orgdigitellinc.com The integration of heterocyclic units like 1,3-dithiolanes into polymer main chains is a strategy to impart specific characteristics to the resulting macromolecule.

The 1,3-dithiolane (B1216140) ring can serve as a masked carbonyl group, a stable protecting group under various conditions, which allows for complex polymer synthesis. asianpubs.orgorganic-chemistry.org More directly, the dithiolane moiety can be involved in ring-opening polymerizations to create polydisulfides. This process is particularly relevant for creating dynamic and chemically recyclable polymers, where the disulfide bonds in the polymer backbone can be reversibly cleaved and reformed. digitellinc.com

While specific research extensively detailing the use of 2-(p-Tolyl)-1,3-dithiolane as a monomer is not widely documented, its structure is analogous to other building blocks used in sulfur-containing polymers. The incorporation of this specific molecule would introduce rigid aromatic p-tolyl groups into the polymer backbone. This could be expected to enhance the thermal properties and mechanical strength of the resulting polymer compared to polymers derived from aliphatic dithiolanes. The general approach often involves the reaction of dithiols with other monomers, and the principles of thiol-ene click reactions are frequently employed to create these advanced polymer structures with high atom economy and functional group tolerance. mdpi.comresearchgate.net

Table 1: Potential Impact of this compound on Polymer Properties

Feature of Monomer Expected Influence on Polymer Architecture Potential Property Enhancement
1,3-Dithiolane Ring Can participate in ring-opening polymerization to form a polydisulfide backbone. Chemical recyclability, dynamic covalent networks.
Aromatic p-Tolyl Group Introduces rigidity and steric bulk into the polymer chain. Increased glass transition temperature (Tg), improved thermal stability, modified solubility.

Potential in the Development of Novel Functional Materials and Coatings

The development of functional materials, particularly for optical and electronic applications, often leverages compounds with specific electronic properties. Five-membered 1,3-dithia heterocycles are recognized as structural fragments in compounds that possess important electronic and optical characteristics. researchgate.net For instance, certain 2-ylidene-1,3-dithiole derivatives are known to absorb in the near-UV region and are valued for their stability, making them suitable for creating UV-protective coatings and materials for optical data storage. researchgate.net

The this compound molecule, with its conjugated aromatic system attached to the sulfur-containing heterocycle, fits the profile of a precursor for such functional materials. The interaction between the sulfur lone pairs and the aromatic ring's pi-system can lead to interesting photophysical behaviors. Although direct applications of this compound in coatings are still an emerging area of research, its structure suggests potential. Materials incorporating this moiety could exhibit a high refractive index, a desirable property for optical lenses and coatings. The high sulfur content is a known contributor to this property. rsc.org

Furthermore, the reactivity of the dithiolane ring allows for its chemical modification or grafting onto surfaces to create functional coatings with tailored properties such as hydrophobicity, adhesion, or resistance to environmental degradation.

Applications in Photoinitiator Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. nih.gov This process, known as photopolymerization, is crucial in applications ranging from dental fillings and 3D printing to the curing of coatings and inks.

The role of sulfur-containing compounds in photoinitiator systems is well-established, particularly in the context of radical generation. While specific studies on this compound as a primary photoinitiator are limited, the fundamental chemistry of the 1,3-dithiolane group suggests a potential role. The carbon-sulfur bonds in the dithiolane ring can be cleaved under certain energetic conditions, such as exposure to UV light, potentially leading to the formation of radical species.

More commonly, such compounds could function as co-initiators or synergists in a multi-component photoinitiator system. For example, they could act as chain transfer agents in radical polymerization, helping to control the molecular weight and properties of the resulting polymer. The p-tolyl group could also influence the light absorption characteristics of the molecule, potentially shifting its activity to different wavelengths. The mechanism would likely involve the absorption of light by a primary photosensitizer, which then transfers energy to the dithiolane, leading to bond scission and the start of the polymerization process. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(p-Tolyl)-1,3-dithiolane, and how can reaction conditions be optimized?

  • Methodology :

  • Core synthesis : React a carbonyl compound (e.g., p-tolualdehyde) with 1,2-ethanedithiol under acidic conditions (e.g., BF₃·Et₂O) to form the 1,3-dithiolane ring via nucleophilic addition and cyclization .
  • Optimization : Adjust solvent polarity (e.g., DMSO for higher yields ), temperature (typically 0–25°C to avoid side reactions), and stoichiometry of reagents. Monitor progress via TLC (e.g., silica gel, hexane:EtOAc 8:2) and confirm purity by elemental analysis (C, H, S, N) and NMR .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity analysis : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by HPLC (C18 column, methanol/water mobile phase) .
  • Stability testing : Store samples at −20°C (short-term) or −80°C (long-term) in inert atmospheres. Monitor degradation via periodic NMR (disappearance of dithiolane proton signals at δ 3.5–4.0 ppm) and TLC . Avoid prolonged exposure to light or oxidizing agents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition or ring-opening reactions?

  • Methodology :

  • Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify favorable pathways. Compare with experimental outcomes (e.g., regioselective attack at sulfur vs. carbon) .
  • Kinetic experiments : Use stopped-flow NMR to track intermediates in reactions with electrophiles (e.g., Hg²⁺, as seen in analogous dithiolane probes ).

Q. How do steric and electronic effects of the p-tolyl group influence the supramolecular interactions of this compound with host molecules like β-cyclodextrin?

  • Methodology :

  • Binding studies : Conduct isothermal titration calorimetry (ITC) to quantify association constants. Compare with control compounds lacking the p-tolyl group .
  • X-ray crystallography : Co-crystallize the compound with β-cyclodextrin to resolve spatial arrangements and identify key van der Waals or π-stacking interactions .

Q. Can this compound serve as a precursor for novel fluorescent probes, and what modifications are needed to enhance selectivity for heavy metal ions?

  • Methodology :

  • Probe design : Introduce auxochromes (e.g., anthracene derivatives ) to the dithiolane ring via Suzuki coupling. Test Hg²⁺/Pb²⁺ selectivity via fluorescence quenching in aqueous buffers.
  • Aggregation-induced emission (AIE) : Modify solubility (e.g., PEGylation) to optimize AIE properties for bioimaging applications .

Data Contradictions and Resolution

Q. Conflicting reports on the thermal stability of 1,3-dithiolanes: How should researchers reconcile discrepancies in decomposition temperatures?

  • Resolution :

  • Contextual analysis : Review synthetic conditions (e.g., purity of starting materials, presence of trace oxidizers ).
  • Reproducibility : Replicate experiments using standardized protocols (e.g., TGA under nitrogen vs. air ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.